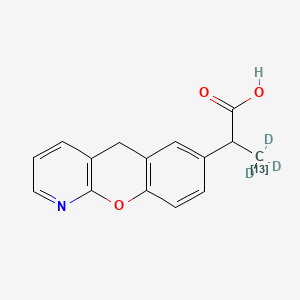

Pranoprofen-13C-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H13NO3 |

|---|---|

Molecular Weight |

259.28 g/mol |

IUPAC Name |

2-(5H-chromeno[2,3-b]pyridin-7-yl)-3,3,3-trideuterio(313C)propanoic acid |

InChI |

InChI=1S/C15H13NO3/c1-9(15(17)18)10-4-5-13-12(7-10)8-11-3-2-6-16-14(11)19-13/h2-7,9H,8H2,1H3,(H,17,18)/i1+1D3 |

InChI Key |

TVQZAMVBTVNYLA-KQORAOOSSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])C(C1=CC2=C(C=C1)OC3=C(C2)C=CC=N3)C(=O)O |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OC3=C(C2)C=CC=N3)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Pranoprofen-13C-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties of Pranoprofen-13C-d3, an isotopically labeled non-steroidal anti-inflammatory drug (NSAID). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Core Properties and Specifications

This compound is the isotopically labeled form of Pranoprofen, a potent cyclooxygenase (COX) inhibitor. The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass shift, making it an ideal internal standard for the accurate quantification of Pranoprofen in complex biological matrices using mass spectrometry-based assays.

Physicochemical and General Properties

| Property | Value | Reference |

| Chemical Name | α-methyl-5H-benzopyrano[2,3-b]pyridine-7-acetic-13C-d3 acid | |

| Synonyms | Pyranoprofen-13C-d3, Y 8004-13C-d3 | |

| Molecular Formula | C₁₄[¹³C]H₁₀D₃NO₃ | |

| Molecular Weight | 259.3 g/mol | |

| CAS Number | Not available | |

| Appearance | Solid | |

| Purity | ≥99% deuterated forms (d₁-d₃) | |

| Stability | ≥ 4 years (when stored at -20°C) |

Solubility Data (for unlabeled Pranoprofen)

| Solvent | Solubility |

| Dimethyl sulfoxide (DMSO) | ~10 mg/mL |

| Ethanol | ~1 mg/mL |

| Dimethylformamide (DMF) | ~25 mg/mL |

Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

Pranoprofen, a potent non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, Pranoprofen effectively reduces the production of these pro-inflammatory molecules.

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of Pranoprofen measurement in biological samples.

General Workflow for Quantification of Pranoprofen using LC-MS/MS with this compound Internal Standard

Detailed Methodological Steps

1. Preparation of Stock Solutions and Standards:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of unlabeled Pranoprofen at known concentrations.

-

Prepare a working solution of the internal standard (this compound) by diluting the stock solution.

2. Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise volume of the this compound internal standard working solution.

-

Perform protein precipitation by adding a threefold volume of cold acetonitrile. Vortex mix for 1 minute.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a C18 reverse-phase column for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation of Pranoprofen from matrix components.

-

-

Mass Spectrometry (MS/MS):

-

Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source in either positive or negative ion mode.

-

Optimize the MS parameters, including declustering potential, collision energy, and entrance potential, for both Pranoprofen and this compound.

-

Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard.

-

4. Data Analysis:

-

Integrate the peak areas of the MRM transitions for both Pranoprofen and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of Pranoprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, it can be synthesized by modifying established routes for unlabeled Pranoprofen, using isotopically labeled starting materials. A plausible synthetic approach would involve the use of [1-¹³C, 2,2,2-d₃]propionic acid or a similarly labeled precursor in the final steps of the synthesis.

A general synthetic route for Pranoprofen is outlined below. The introduction of the labeled propionic acid moiety would typically occur in the final acylation step.

This technical guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of the described protocols may be necessary. Always refer to the manufacturer's certificate of analysis and safety data sheet for detailed handling and storage information.

Pranoprofen-13C-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of Pranoprofen-13C-d3, an isotopically labeled internal standard crucial for the accurate quantification of the non-steroidal anti-inflammatory drug (NSAID), pranoprofen. This document outlines the key quality specifications, detailed analytical methodologies, and relevant biological context for its application in research and development.

Certificate of Analysis: Quantitative Data Summary

This compound is synthesized to a high degree of chemical and isotopic purity to ensure its suitability as an internal standard in quantitative mass spectrometry-based assays. The following table summarizes the typical quality control specifications for this material.

| Parameter | Specification |

| Chemical Formula | C₁₄[¹³C]H₁₀D₃NO₃ |

| Molecular Weight | 259.3 g/mol [1] |

| Appearance | A solid[1] |

| Purity (HPLC) | ≥98% |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₃)[1] |

| Storage | Store at -20°C[1] |

| Stability | ≥ 4 years[1] |

Experimental Protocols

The following sections detail the representative analytical methods used to establish the identity, purity, and isotopic enrichment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to determine the chemical purity of this compound by separating it from any unlabeled pranoprofen and other potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid). A typical gradient might start at 40% acetonitrile and increase to 90% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 270 nm.

-

Procedure:

-

A standard solution of this compound is prepared in methanol at a concentration of approximately 1 mg/mL.

-

The solution is then diluted with the mobile phase to a working concentration of about 50 µg/mL.

-

A 10 µL aliquot of the working solution is injected into the HPLC system.

-

The chromatogram is recorded, and the peak area of this compound is used to calculate the purity relative to any other detected peaks.

-

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is employed to confirm the molecular weight of this compound and to determine its isotopic enrichment.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., electrospray ionization - ESI).

-

Ionization Mode: Positive or negative ion mode, depending on which provides a better signal for the molecule.

-

Procedure:

-

A dilute solution of this compound (approximately 1-10 µg/mL in methanol or acetonitrile) is infused directly into the mass spectrometer.

-

The full scan mass spectrum is acquired over a relevant m/z range.

-

The observed monoisotopic mass is compared to the theoretical exact mass of this compound to confirm its identity.

-

The isotopic distribution is analyzed to determine the percentage of the d₃-labeled species relative to d₀, d₁, and d₂ species, thus confirming the isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are used to confirm the chemical structure of this compound and to ensure the position of the isotopic labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Procedure:

-

A sufficient amount of this compound is dissolved in the chosen deuterated solvent.

-

¹H and ¹³C NMR spectra are acquired.

-

The ¹H NMR spectrum is analyzed to confirm the expected proton signals and their integrations. The absence of a signal corresponding to the methyl protons confirms the d₃ labeling.

-

The ¹³C NMR spectrum will show the presence of the ¹³C-labeled carbon atom, which will appear as a singlet with a different chemical shift compared to the unlabeled carbon in the corresponding spectrum of pranoprofen.

-

Mandatory Visualizations

Analytical Workflow for Certification

The following diagram illustrates the general workflow for the certification of a chemical reference material like this compound.

Pranoprofen's Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

Pranoprofen, like other NSAIDs, exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

References

A Guide to Sourcing Pranoprofen-13C-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of suppliers and procurement information for Pranoprofen-13C-d3, a stable isotope-labeled internal standard crucial for the quantitative analysis of pranoprofen in complex biological matrices. Accurate quantification is a cornerstone of pharmacokinetic, metabolism, and bioequivalence studies in drug development. This document aims to streamline the procurement process by presenting key supplier information in a clear and comparative format.

Understanding this compound

This compound is a labeled version of Pranoprofen, a non-steroidal anti-inflammatory drug (NSAID). The incorporation of one carbon-13 atom and three deuterium atoms introduces a mass shift that allows it to be distinguished from the unlabeled drug by mass spectrometry (MS). This property makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) assays, ensuring high precision and accuracy in analytical measurements.[1]

Suppliers and Product Specifications

The following table summarizes the available information for this compound from various suppliers. Please note that pricing is often subject to quotation and may vary based on quantity and institutional agreements. It is recommended to contact the suppliers directly for the most current pricing and availability.

| Supplier | Catalog Number | Product Name | Purity | Pack Size | Pricing |

| Cayman Chemical | Not specified in snippet | This compound | ≥99% deuterated forms (d1-d3) | Not specified in snippet | Contact for quote |

| Gentaur | 1299-RM-P182808-01 | This compound | Not specified in snippet | 10 mg | Contact for quote[2] |

| MedchemExpress | HY-165662S | This compound | Not specified in snippet | Not specified in snippet | Get quote[3][4] |

| LGC Standards | TRC-P701142 | Pranoprofen-d3 | Not specified in snippet | 50 mg | Request Quote[5] |

Experimental Considerations

While detailed experimental protocols are beyond the scope of this guide, the general workflow for utilizing this compound as an internal standard in a quantitative bioanalytical method is outlined below. The specific parameters for chromatography and mass spectrometry will need to be optimized for the particular instrumentation and matrix being analyzed.

Procurement Workflow

The process of acquiring a chemical standard like this compound for research purposes typically follows a structured path from initial identification of the need to the final delivery and documentation of the compound. This workflow ensures that the correct product is sourced in a timely and compliant manner.

References

Chemical structure of Pranoprofen-13C-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and analytical applications of Pranoprofen-13C-d3. This isotopically labeled compound is a critical tool for the accurate quantification of the non-steroidal anti-inflammatory drug (NSAID) pranoprofen in complex biological matrices.

Core Chemical Data

This compound is a stable isotope-labeled analog of Pranoprofen, where one carbon atom is replaced by its heavy isotope, ¹³C, and three hydrogen atoms are substituted with deuterium (d3). This labeling results in a mass shift that allows it to be distinguished from the unlabeled analyte by mass spectrometry, making it an ideal internal standard for quantitative bioanalysis.[1][2]

Quantitative and Structural Data Summary

The key chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Formal Name | α-methyl-¹³C-d₃-5H-[1]benzopyrano[2,3-b]pyridine-7-acetic acid | [2] |

| Synonyms | Pyranoprofen-¹³C-d₃, Y 8004-¹³C-d₃, 2-(5H-Chromeno[2,3-b]pyridin-7-yl)propanoic acid-¹³C-d₃ | [1] |

| Molecular Formula | C₁₄[¹³C]H₁₀D₃NO₃ | |

| Formula Weight | 259.3 g/mol | |

| Purity | ≥99% deuterated forms (d₁-d₃) | |

| SMILES | O=C(C(--INVALID-LINK--([2H])[2H])C1=CC=C2OC3=NC=CC=C3CC2=C1)O | |

| InChI Key | TVQZAMVBTVNYLA-KQORAOOSSA-N | |

| Primary Application | Internal standard for the quantification of pranoprofen by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |

Chemical Structure Visualization

The diagram below illustrates the two-dimensional chemical structure of this compound, highlighting the positions of the isotopic labels. The propionic acid side chain contains the ¹³C atom and three deuterium atoms on the methyl group.

Experimental Protocols

This compound is primarily utilized as an internal standard (IS) in quantitative analytical methods, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled IS is the gold standard in bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations during sample preparation and analysis.

General Protocol for Quantification of Pranoprofen in Plasma using LC-MS/MS

This protocol provides a representative workflow for the determination of pranoprofen in human plasma.

1. Materials and Reagents:

-

Analytes: Pranoprofen, this compound (Internal Standard)

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC or LC-MS grade, Formic Acid

-

Biological Matrix: Human Plasma (or other relevant biological fluid)

-

Equipment: Vortex mixer, centrifuge, analytical balance, LC-MS/MS system

2. Standard Solution Preparation:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pranoprofen and this compound in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the Pranoprofen stock solution with a 50:50 mixture of ACN:water to create calibration standards.

-

Internal Standard Working Solution: Prepare a fixed-concentration working solution of this compound (e.g., 50 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.

-

Add a specific volume (e.g., 20 µL) of the internal standard working solution to each sample, except for blank matrix samples.

-

To precipitate proteins, add 300 µL of cold acetonitrile.

-

Vortex the mixture vigorously for approximately 1 minute.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Illustrative):

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically suitable.

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic drugs like pranoprofen.

-

Detection: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Example):

-

Pranoprofen: Q1 m/z 254.1 -> Q3 m/z [specific fragment ion]

-

This compound: Q1 m/z 258.1 -> Q3 m/z [corresponding fragment ion] (Note: The exact m/z values for precursor and product ions must be optimized experimentally on the specific instrument used.)

-

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Pranoprofen / this compound) against the concentration of the calibration standards.

-

Use the regression equation from the calibration curve to determine the concentration of Pranoprofen in the unknown samples based on their measured peak area ratios.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a typical bioanalytical experiment using this compound as an internal standard.

References

Isotopic Purity of Pranoprofen-13C-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Pranoprofen-13C-d3, a stable isotope-labeled internal standard crucial for the quantitative analysis of the non-steroidal anti-inflammatory drug (NSAID) pranoprofen. This document outlines the analytical methodologies used to determine isotopic enrichment, presents typical purity specifications, and discusses the synthesis of this complex molecule.

Introduction to this compound

This compound is a high-purity analytical standard used in bioanalytical studies, particularly pharmacokinetic and metabolic profiling, where it is employed as an internal standard for mass spectrometry-based quantification of pranoprofen. Its structure incorporates one carbon-13 atom and three deuterium atoms, providing a distinct mass shift from the unlabeled parent compound, which is essential for accurate and precise quantification in complex biological matrices.

The formal name for this compound is α-methyl-¹³C-d₃-5H-[1]benzopyrano[2,3-b]pyridine-7-acetic acid.[1] Its molecular formula is C₁₄[¹³C]H₁₀D₃NO₃, and it has a molecular weight of approximately 259.3 g/mol .[1]

Isotopic Purity Data

The isotopic purity of this compound is a critical parameter that ensures its suitability as an internal standard. Commercially available standards typically exhibit a high degree of isotopic enrichment. While specific batch data may vary, the general specifications are summarized below.

| Parameter | Specification | Method of Analysis |

| Isotopic Enrichment | ≥99% deuterated forms (d1-d3) | Mass Spectrometry |

| Chemical Purity | ≥98% | HPLC-UV |

| Elemental Composition | Conforms to C₁₄[¹³C]H₁₀D₃NO₃ | High-Resolution Mass Spectrometry |

Note: The data presented is based on typical specifications from suppliers such as Cayman Chemical and may not represent a specific batch analysis.[1]

Experimental Protocols

The determination of isotopic purity and the synthesis of this compound involve sophisticated analytical and synthetic chemistry techniques. The following sections detail the methodologies that are typically employed.

Determination of Isotopic Purity by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic purity of labeled compounds.[2] This method allows for the separation and quantification of ions based on their mass-to-charge ratio with high precision, enabling the differentiation of isotopologues.

A. Sample Preparation:

-

A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

A working solution is prepared by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.

B. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for pranoprofen.

-

Scan Type: Full scan analysis to identify all isotopologues, followed by Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

-

Mass Analyzer: A high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer is required.

-

Data Analysis: The relative abundance of the ions corresponding to the unlabeled pranoprofen (d0), partially deuterated intermediates (d1, d2), and the fully labeled this compound is determined. The isotopic purity is calculated from the ratio of the peak area of the desired labeled compound to the sum of the peak areas of all isotopologues.

-

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the introduction of the stable isotopes at specific positions in the molecule. While the exact proprietary synthesis methods are not publicly available, a plausible synthetic route can be conceptualized based on known organic chemistry reactions for isotopic labeling.

Conceptual Synthetic Pathway:

The synthesis would likely involve the preparation of a key intermediate, such as a labeled propionic acid derivative, which is then coupled to the benzopyrano[2,3-b]pyridine core structure. The introduction of the deuterium and carbon-13 labels would be achieved using isotopically labeled starting materials. For example, ¹³C-labeled methyl iodide (¹³CH₃I) and deuterated reagents could be used in the formation of the α-methyl-¹³C-d₃-propionic acid side chain.

Visualizations

The following diagrams illustrate the conceptual workflows for the synthesis and analysis of this compound.

Caption: Conceptual synthesis workflow for this compound.

Caption: Workflow for the determination of isotopic purity by LC-HRMS.

Conclusion

The isotopic purity of this compound is a critical attribute that underpins its utility as an internal standard in quantitative bioanalysis. The combination of advanced synthetic chemistry and high-resolution mass spectrometry ensures the production of a highly enriched and reliable standard. The methodologies outlined in this guide provide a framework for the synthesis and quality control of isotopically labeled compounds, which are indispensable tools in modern drug development and research.

References

An In-Depth Technical Guide to the Quantitative Bioanalysis of Pranoprofen Using Pranoprofen-13C-d3

This technical guide provides a comprehensive overview of the methodologies and considerations for the quantitative bioanalysis of pranoprofen in biological matrices, specifically focusing on the use of its stable isotope-labeled internal standard, Pranoprofen-13C-d3. This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

Introduction to Pranoprofen and the Role of Isotope Dilution Mass Spectrometry

Pranoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, known for its analgesic and anti-inflammatory properties.[1] Accurate and precise quantification of pranoprofen in biological samples such as plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and toxicological evaluations during drug development.[2]

The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity, selectivity, and throughput. To ensure the accuracy and reliability of LC-MS/MS data, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. This compound, a deuterated and carbon-13 labeled analog of pranoprofen, is an ideal internal standard. It shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for variations in these processes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of both the analyte and the internal standard is fundamental for method development.

| Property | Pranoprofen | This compound |

| Chemical Formula | C₁₅H₁₃NO₃[3] | ¹³CC₁₄H₁₀D₃NO₃ |

| Molecular Weight | 255.27 g/mol [3] | ~259.3 g/mol |

| Structure |  | Identical to Pranoprofen with one 13C and three Deuterium atoms |

| Class | Propionic acid derivative, NSAID | Stable isotope-labeled pranoprofen |

| pKa | ~4.5 (estimated for the carboxylic acid group) | ~4.5 (estimated for the carboxylic acid group) |

| LogP | ~3.5 (estimated) | ~3.5 (estimated) |

Experimental Protocol: A Validated LC-MS/MS Method

The following section outlines a detailed protocol for the quantitative determination of pranoprofen in human plasma using this compound as an internal standard. This method is based on established bioanalytical principles for similar NSAIDs.[4]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules like pranoprofen from plasma.

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of this compound working solution (e.g., 500 ng/mL in methanol) to each plasma sample, except for the blank matrix samples.

-

Vortex briefly.

-

Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 300 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions

The chromatographic separation is designed to be rapid and efficient, providing good peak shape and resolution from endogenous matrix components.

| Parameter | Condition |

| UHPLC System | Waters Acquity UPLC or equivalent |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 95% B over 2.5 min, hold at 95% B for 0.5 min, return to 30% B and re-equilibrate for 1 min |

| Total Run Time | 4.0 minutes |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is ideal for the sensitive and selective detection of pranoprofen.

| Parameter | Condition |

| Mass Spectrometer | Sciex API 5500 or equivalent |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Negative |

| Ion Source Temperature | 550°C |

| Curtain Gas | 35 psi |

| IonSpray Voltage | -4500 V |

| MRM Transitions | Pranoprofen: Q1: 254.1 m/z -> Q3: 210.1 m/z (Quantifier), 254.1 m/z -> Q3: 182.1 m/z (Qualifier)This compound: Q1: 258.1 m/z -> Q3: 214.1 m/z |

| Collision Energy (CE) | Optimized for each transition (e.g., -25 eV for quantifier) |

| Declustering Potential (DP) | Optimized (e.g., -60 V) |

Method Validation Summary

A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA, EMA). The following table summarizes the typical acceptance criteria and expected performance of the method.

| Validation Parameter | Acceptance Criteria | Expected Performance |

| Linearity | r² ≥ 0.99 | 0.5 - 1000 ng/mL with r² > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.5 ng/mL |

| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | 95.2% - 104.5% |

| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | CV ≤ 8.7% |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 different sources | No interference observed |

| Matrix Effect | CV of the matrix factor ≤ 15% | CV < 10% |

| Recovery | Consistent and reproducible | > 85% |

| Stability (Freeze-thaw, short-term, long-term, post-preparative) | Within ±15% of nominal concentration | Stable under all tested conditions |

Visualizations: Workflow and Metabolism

Bioanalytical Workflow

The following diagram illustrates the key steps in the quantitative bioanalysis of pranoprofen from plasma samples.

Metabolic Pathway of Pranoprofen

Pranoprofen primarily undergoes phase II metabolism, with glucuronidation being the major metabolic pathway.

Conclusion

This technical guide outlines a robust and reliable LC-MS/MS method for the quantitative bioanalysis of pranoprofen in human plasma. The use of a stable isotope-labeled internal standard, this compound, is critical for achieving the high accuracy and precision required for regulated bioanalysis. The detailed experimental protocol and method validation summary provide a solid foundation for researchers to implement this methodology in their laboratories for pharmacokinetic and other drug development studies. The provided visualizations of the bioanalytical workflow and metabolic pathway offer a clear and concise understanding of the key processes involved.

References

- 1. Quality by Design of Pranoprofen Loaded Nanostructured Lipid Carriers and Their Ex Vivo Evaluation in Different Mucosae and Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of pranoprofen in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. Quantification of fenoprofen in human plasma using UHPLC-tandem mass spectrometry for pharmacokinetic study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Pranoprofen in Ophthalmology: A Technical Guide for Researchers

An in-depth exploration of the mechanisms, clinical applications, and research methodologies of Pranoprofen, a non-steroidal anti-inflammatory drug (NSAID), in the management of ocular inflammatory conditions.

Core Mechanism of Action

Pranoprofen, a propionic acid derivative, exerts its primary anti-inflammatory effect through the non-selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] These enzymes are critical in the arachidonic acid cascade, responsible for the synthesis of prostaglandins (PGs), which are key mediators of inflammation, pain, and vasodilation in the eye.[2][3] By blocking COX enzymes, Pranoprofen effectively reduces the production of prostaglandins, thereby mitigating the inflammatory response.[1]

Recent research also suggests that Pranoprofen's mechanism may extend beyond prostaglandin synthesis inhibition. Studies have indicated its potential to inhibit the NLRP3 inflammasome and reduce the release of inflammatory cytokines such as IL-1β. Furthermore, it may modulate the expression of matrix metalloproteinases (MMPs), like MMP-13, which are involved in corneal neovascularization.

Signaling Pathway of Pranoprofen's Anti-inflammatory Action

Applications in Ophthalmic Research and Clinical Practice

Pranoprofen has been extensively studied and utilized for a variety of ocular inflammatory conditions. Its efficacy has been demonstrated in the management of dry eye disease, allergic conjunctivitis, and postoperative inflammation.

Dry Eye Disease (DED)

Inflammation is a key component in the pathogenesis of DED. Pranoprofen has been shown to effectively control ocular surface inflammation in patients with dry eye. Clinical trials have demonstrated that 0.1% Pranoprofen ophthalmic solution, often used as an adjunct to artificial tears, significantly improves both the signs and symptoms of DED.

Table 1: Summary of Pranoprofen's Efficacy in Dry Eye Disease Clinical Trials

| Study Outcome | Pranoprofen + Sodium Hyaluronate Group | Sodium Hyaluronate Only Group | Significance |

| Ocular Surface Disease Index (OSDI) Score | Significant reduction from baseline | Less significant reduction | p < 0.05 |

| Tear Film Break-up Time (TBUT) | Significant increase from baseline | Less significant increase | p < 0.05 |

| Corneal Fluorescein Staining (CFS) Score | Significant reduction from baseline | Less significant reduction | p < 0.05 |

| Conjunctival HLA-DR Expression | Significant reduction from baseline | No significant change | p < 0.05 |

Allergic Conjunctivitis

Pranoprofen is an effective treatment for the management of chronic allergic conjunctivitis. It has been shown to significantly reduce the signs and symptoms of ocular allergy, including itching, hyperemia, and chemosis. Comparative studies have found its efficacy to be comparable to that of topical corticosteroids like fluorometholone, but with a better safety profile, particularly concerning intraocular pressure (IOP).

Table 2: Comparison of Pranoprofen and Fluorometholone in Chronic Allergic Conjunctivitis

| Parameter | Pranoprofen 0.1% | Fluorometholone 0.1% | Key Findings |

| Symptom & Sign Score Reduction | Significant reduction | Significant reduction | Fluorometholone showed a more rapid effect in the first week. |

| Intraocular Pressure (IOP) Change | Slight decrease | Slight increase | Pranoprofen demonstrated a more favorable IOP profile. |

| Overall Efficacy | Effective | Effective | Both were effective for long-term management. |

Postoperative Inflammation

Pranoprofen is widely used to control pain and inflammation following various ocular surgeries, including cataract and strabismus surgery. Preoperative and postoperative administration of Pranoprofen has been shown to reduce postoperative discomfort, conjunctival hyperemia, and the risk of developing cystoid macular edema (CME).

Table 3: Pranoprofen in the Management of Postoperative Inflammation

| Surgical Procedure | Key Efficacy Measures | Notable Outcomes |

| Cataract Surgery | Reduced anterior chamber inflammation, pain scores, and incidence of CME. | Preoperative administration reduced pain during second-eye surgery. |

| Strabismus Surgery | Reduced discomfort, chemosis, and conjunctival hyperemia. | Efficacy was comparable to diclofenac sodium 0.1%. |

Key Experimental Protocols

Reproducible and standardized methodologies are crucial in ophthalmic research. The following sections detail the protocols for key experiments cited in Pranoprofen research.

Measurement of Tear Film Break-up Time (TBUT)

Objective: To assess the stability of the tear film.

Materials:

-

Fluorescein sodium ophthalmic strips (1%)

-

Preservative-free saline

-

Slit lamp with a cobalt blue filter

-

Stopwatch

Procedure:

-

Moisten the fluorescein strip with a drop of preservative-free saline.

-

Gently touch the moistened strip to the inferior palpebral conjunctiva.

-

Instruct the patient to blink several times to distribute the fluorescein evenly.

-

Position the patient at the slit lamp and use a wide beam with the cobalt blue filter to observe the cornea.

-

After a natural blink, start the stopwatch and measure the time in seconds until the first appearance of a dry spot or dark line in the tear film.

-

Repeat the measurement three times and calculate the average. A TBUT of less than 10 seconds is generally considered abnormal.

Ocular Surface Disease Index (OSDI) Questionnaire

Objective: To quantify the severity of dry eye symptoms and their impact on vision-related function.

Methodology: The OSDI is a 12-item questionnaire that assesses three domains: ocular symptoms, vision-related functions, and environmental triggers. Patients rate the frequency of their symptoms on a scale of 0 to 4, where 0 represents "none of the time" and 4 represents "all of the time".

Scoring: The total OSDI score is calculated using the following formula: OSDI Score = [(Sum of scores for all questions answered) x 25] / (Total number of questions answered)

The final score ranges from 0 to 100, with higher scores indicating greater disability. The scores are interpreted as follows:

-

0-12: Normal

-

13-22: Mild dry eye disease

-

23-32: Moderate dry eye disease

-

33-100: Severe dry eye disease

Conjunctival Impression Cytology for HLA-DR Expression

Objective: To assess ocular surface inflammation by quantifying the expression of the inflammatory marker Human Leukocyte Antigen – DR isotype (HLA-DR).

Materials:

-

Cellulose acetate filter paper

-

Topical anesthetic

-

Forceps

-

Microcentrifuge tubes with transport medium

-

Flow cytometer

-

Monoclonal antibodies against HLA-DR

Procedure:

-

Instill a drop of topical anesthetic into the eye.

-

Gently apply a small piece of cellulose acetate filter paper to the temporal bulbar conjunctiva for 2-3 seconds.

-

Carefully peel off the filter paper using forceps and place it in a microcentrifuge tube containing a transport medium.

-

The collected conjunctival epithelial cells are then processed for flow cytometry.

-

Cells are incubated with a fluorescently labeled monoclonal antibody specific for HLA-DR.

-

The percentage of HLA-DR positive cells is quantified using a flow cytometer.

Experimental and Logical Workflows

Visualizing experimental workflows and logical relationships can enhance understanding and reproducibility.

Experimental Workflow for a Dry Eye Clinical Trial

This technical guide provides a comprehensive overview of the applications of Pranoprofen in ophthalmology research. The detailed information on its mechanism of action, clinical efficacy, and standardized experimental protocols is intended to be a valuable resource for researchers, scientists, and drug development professionals in the field.

References

Pranoprofen as a Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pranoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. It is utilized for its analgesic and anti-inflammatory properties, particularly in ophthalmic applications for conditions such as blepharitis and conjunctivitis.[1] The therapeutic effects of pranoprofen are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade. This technical guide provides an in-depth analysis of pranoprofen's activity as a dual inhibitor of both COX-1 and COX-2, presenting quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways.

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

Pranoprofen exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[2][3] By blocking the activity of both COX-1 and COX-2, pranoprofen effectively reduces the synthesis of prostaglandins, thereby mitigating pain and inflammation.

The inhibition of COX-1 is associated with some of the common side effects of NSAIDs, such as gastrointestinal discomfort, as COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa. Conversely, COX-2 is typically induced at sites of inflammation, and its inhibition is largely responsible for the anti-inflammatory effects of NSAIDs. The relative inhibition of these two isoforms is a critical factor in the pharmacological profile of any NSAID.

Quantitative Analysis of COX Inhibition

The inhibitory potency of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

For comparative purposes, the IC50 values for another non-steroidal anti-inflammatory drug, Lornoxicam, are provided below. Lornoxicam is a potent inhibitor of both COX-1 and COX-2.

| Compound | Target | IC50 (µM) |

| Pranoprofen | COX-1 | 3.1 |

| COX-2 | Data not available | |

| Lornoxicam | COX-1 | 0.0051 |

| COX-2 | 0.91 |

Table 1: Inhibitory Potency (IC50) of Pranoprofen and Lornoxicam against COX-1 and COX-2.

Signaling Pathway: The Arachidonic Acid Cascade

Pranoprofen's mechanism of action is centered on the arachidonic acid signaling cascade. When cellular damage or inflammatory stimuli occur, phospholipase A2 is activated, leading to the release of arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by either the cyclooxygenase (COX) or lipoxygenase (LOX) pathways. Pranoprofen specifically targets the COX pathway, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, fever, and platelet aggregation.

Figure 1: Pranoprofen's inhibition of the COX pathway in prostaglandin synthesis.

Experimental Protocols for Determining COX Inhibition

The determination of IC50 values for COX-1 and COX-2 inhibition is crucial for characterizing the selectivity and potency of NSAIDs like pranoprofen. Standard in vitro assays are employed for this purpose. Below are detailed methodologies for two common types of assays.

In Vitro Colorimetric COX Inhibition Assay

This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)

-

Pranoprofen (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of pranoprofen in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, heme cofactor, and either COX-1 or COX-2 enzyme to each well.

-

Add the different concentrations of pranoprofen to the respective wells. A control well with no inhibitor should also be prepared.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid and TMPD to each well.

-

Immediately measure the absorbance at 590 nm at multiple time points to determine the reaction rate.

-

Calculate the percentage of inhibition for each concentration of pranoprofen compared to the control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the pranoprofen concentration and fitting the data to a dose-response curve.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Pranoprofen using Pranoprofen-13C-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of pranoprofen in biological matrices, such as human plasma, using Pranoprofen-13C-d3 as an internal standard (IS). The methodologies described herein are based on established principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Pranoprofen is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It functions by inhibiting the cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.[1] Accurate quantification of pranoprofen in biological samples is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS.[2] This is because the stable isotope-labeled standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing high precision and accuracy.[2]

This compound is an ideal internal standard for the quantification of pranoprofen by GC- or LC-MS.[1]

Signaling Pathway of Pranoprofen

Pranoprofen's primary mechanism of action involves the inhibition of the cyclooxygenase (COX) pathway, thereby reducing the production of prostaglandins. Additionally, some studies suggest that pranoprofen may also inhibit the NLRP3 inflammasome pathway, further contributing to its anti-inflammatory effects.

Experimental Protocols

The following protocols are provided as a representative example and should be optimized for specific laboratory conditions and instrumentation.

Materials and Reagents

-

Pranoprofen analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other biological matrix)

Stock and Working Solutions

-

Pranoprofen Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of pranoprofen in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Pranoprofen Working Solutions: Prepare a series of working solutions by serially diluting the pranoprofen stock solution with 50% acetonitrile in water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% acetonitrile in water.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution (100 ng/mL) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized.

Liquid Chromatography:

| Parameter | Suggested Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 30% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Tandem Mass Spectrometry:

| Parameter | Suggested Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transitions | See Table 1 |

| Source Temperature | 500°C |

| IonSpray Voltage | -4500 V |

Data Presentation

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of pranoprofen using this compound as an internal standard. The MRM transitions are estimated based on the molecular weights of pranoprofen (255.27 g/mol ) and this compound (approximately 259.3 g/mol ), and fragmentation patterns of similar NSAIDs.[1]

Table 1: Quantitative Data Summary

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |

| Pranoprofen | 254.1 | [Estimated] 210.1 | 150 | [To be optimized] | [To be optimized] |

| This compound | 258.1 | [Estimated] 214.1 | 150 | [To be optimized] | [To be optimized] |

Note: The product ions are estimated based on a neutral loss of COOH (44 Da). Actual fragmentation should be confirmed by infusion and optimization on the specific mass spectrometer used.

Table 2: Expected Method Performance Characteristics

| Parameter | Expected Range |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | < 15% (< 20% at LLOQ) |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by the internal standard |

Experimental Workflow

The overall workflow for the quantification of pranoprofen in a biological matrix is depicted below.

Disclaimer: The LC-MS/MS parameters and performance characteristics provided in this document are illustrative and based on methods for structurally similar compounds. It is essential to perform in-house method development, optimization, and validation for the specific instrumentation and matrices used in your laboratory.

References

Application Note & Protocol: Quantitative Analysis of Pranoprofen in Biological Matrices using Stable Isotope Dilution Assay by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Pranoprofen is a non-steroidal anti-inflammatory drug (NSAID) utilized for its analgesic and anti-inflammatory properties, particularly in ophthalmology.[1][2] Accurate quantification of pranoprofen in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.[3][4] This application note details a robust and sensitive method for the quantitative analysis of pranoprofen using a stable isotope dilution assay coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The principle of stable isotope dilution involves the use of an internal standard that is a stable isotope-labeled version of the analyte of interest. This standard, in this case, a deuterated or ¹³C-labeled pranoprofen, is added to the sample at a known concentration at the beginning of the sample preparation process. Since the stable isotope-labeled internal standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer.[5] This allows for highly accurate and precise quantification by measuring the ratio of the analyte to the internal standard, effectively correcting for variations in sample preparation and instrument response.

Experimental Protocols

Materials and Reagents

-

Pranoprofen analytical standard

-

Stable isotope-labeled pranoprofen (e.g., Pranoprofen-d3) as an internal standard (IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Human plasma (or other relevant biological matrix)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Preparation of Standards and Quality Controls

-

Stock Solutions: Prepare individual stock solutions of pranoprofen and the internal standard (Pranoprofen-d3) in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the pranoprofen stock solution with a 50:50 mixture of methanol and water to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution: Dilute the Pranoprofen-d3 stock solution with the same diluent to a final concentration of 100 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in the biological matrix of interest at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL).

Sample Preparation (Protein Precipitation & Solid-Phase Extraction)

-

Sample Spiking: To 200 µL of plasma sample, calibration standard, or QC sample, add 20 µL of the internal standard working solution (100 ng/mL Pranoprofen-d3).

-

Protein Precipitation: Add 600 µL of acetonitrile to the sample, vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Method

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.

| Parameter | Recommended Conditions |

| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transitions | See Table 2 |

Table 1: LC-MS/MS Operating Parameters

Mass Spectrometry Parameters

Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ions for pranoprofen and its deuterated internal standard should be optimized by infusing the individual standard solutions into the mass spectrometer.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Pranoprofen | 253.1 | 209.1 | 15 |

| Pranoprofen-d3 | 256.1 | 212.1 | 15 |

Table 2: Optimized MRM Transitions

Data Analysis and Method Validation

The concentration of pranoprofen in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The linearity of the method should be assessed using a weighted linear regression model.

Method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) and should include the evaluation of:

-

Linearity: A linear relationship between concentration and response, typically with a correlation coefficient (r²) ≥ 0.99.

-

Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations on different days. Accuracy should be within ±15% of the nominal value, and precision (as coefficient of variation, CV) should be ≤15%.

-

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified with acceptable accuracy and precision.

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.

-

Recovery: The efficiency of the extraction process.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Diagrams

Caption: Experimental workflow for the stable isotope dilution assay of Pranoprofen.

Caption: Simplified signaling pathway showing Pranoprofen's inhibition of Cyclooxygenase.

Conclusion

The stable isotope dilution LC-MS/MS method described provides a highly selective, sensitive, and accurate approach for the quantification of pranoprofen in biological matrices. The use of a stable isotope-labeled internal standard ensures reliable results by compensating for variations in sample preparation and instrument response. This method is well-suited for pharmacokinetic and other clinical and preclinical studies involving pranoprofen. Proper method validation is essential to ensure the reliability and reproducibility of the data generated.

References

- 1. What is the mechanism of Pranoprofen? [synapse.patsnap.com]

- 2. [Experimental comparative study of the anti-inflammatory effectiveness of pranoprofen] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of pranoprofen in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantiomeric composition analysis of pranoprofen in equine plasma and urine by chiral liquid chromatography-tandem mass spectrometry in selected reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Pranoprofen Analysis in Urine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of pranoprofen from human urine for quantitative analysis. The described methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), followed by analytical techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

Pranoprofen is a non-steroidal anti-inflammatory drug (NSAID) used to treat inflammation in various conditions. Monitoring its excretion in urine is crucial for pharmacokinetic studies, doping control, and clinical toxicology. Urine, as a biological matrix, contains numerous interfering substances that can affect the accuracy and sensitivity of analytical methods. Therefore, robust and efficient sample preparation is a critical step to isolate pranoprofen from these matrix components prior to analysis.

A significant portion of pranoprofen and its metabolites are excreted in urine as glucuronide conjugates. To accurately quantify the total pranoprofen concentration, an enzymatic hydrolysis step is often necessary to cleave the glucuronide moiety and convert the conjugated form back to the parent drug. This is typically achieved using β-glucuronidase enzyme.

This document outlines three common sample preparation techniques, providing detailed protocols and expected analytical performance data to guide researchers in selecting the most appropriate method for their specific needs.

Enzymatic Hydrolysis of Pranoprofen Glucuronide

For the determination of total pranoprofen (free and conjugated), an enzymatic hydrolysis step is required prior to extraction.

Protocol:

-

To 1 mL of urine sample in a glass tube, add 500 µL of acetate buffer (pH 5.0).

-

Add 20 µL of β-glucuronidase from Helix pomatia (>100,000 units/mL).

-

Vortex the mixture for 20 seconds.

-

Incubate the sample at 60°C for 4 to 16 hours in a water bath or incubator.[1]

-

After incubation, allow the sample to cool to room temperature before proceeding with the extraction method.

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient method for sample clean-up and concentration. It is well-suited for pranoprofen analysis, offering high recovery and removal of interfering substances.

Experimental Protocol:

-

Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

-

Loading: Load the pre-treated (hydrolyzed, if applicable) and centrifuged urine sample (1 mL) onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of a 5% methanol in water solution to remove polar interferences.

-

Elution: Elute pranoprofen from the cartridge with 3 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for the extraction of drugs from biological fluids. It is based on the differential solubility of the analyte between two immiscible liquid phases. For acidic drugs like pranoprofen, acidification of the urine sample is crucial to ensure it is in a non-ionized form, facilitating its transfer into the organic solvent.

Experimental Protocol:

-

To 1 mL of the pre-treated (hydrolyzed, if applicable) urine sample in a glass tube, add 100 µL of 2 M HCl to acidify the sample to approximately pH 3.

-

Add 5 mL of an extraction solvent (e.g., ethyl acetate or a mixture of n-hexane and ethyl acetate (1:1, v/v)).

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for analysis.

Protein Precipitation (PPT)

PPT is a rapid and simple method for removing proteins from biological samples. It is particularly useful for high-throughput analysis. While urine generally has a lower protein concentration than plasma or serum, PPT can still be beneficial for removing interfering proteins and improving the cleanliness of the sample.

Experimental Protocol:

-

To 500 µL of the pre-treated (hydrolyzed, if applicable) urine sample in a microcentrifuge tube, add 1.5 mL of cold acetonitrile.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for analysis.

Data Summary

The following table summarizes the typical analytical performance parameters for the described sample preparation methods for pranoprofen in urine, as determined by UPLC-MS/MS. These values are intended to be representative and may vary depending on the specific instrumentation and experimental conditions.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |

| Recovery (%) | > 90% | 85 - 95% | > 80% |

| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | 0.5 - 1.0 ng/mL | 1.0 - 5.0 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 1.5 ng/mL | 1.5 - 3.0 ng/mL | 5.0 - 15.0 ng/mL |

| Matrix Effect | Low to Moderate | Moderate | Moderate to High |

| Throughput | Moderate | Low to Moderate | High |

| Selectivity | High | Moderate | Low |

Conclusion

The choice of sample preparation method for pranoprofen analysis in urine depends on the specific requirements of the study.

-

Solid-Phase Extraction is recommended for applications requiring the highest sensitivity and selectivity, such as pharmacokinetic studies with low dosage or for meeting stringent regulatory limits.

-

Liquid-Liquid Extraction offers a good balance between recovery and cleanliness and is a reliable and cost-effective method for routine analysis.

-

Protein Precipitation is the fastest method and is suitable for high-throughput screening purposes where a higher limit of detection is acceptable.

For all methods, the inclusion of an enzymatic hydrolysis step is crucial for the accurate determination of total pranoprofen concentration. It is recommended to validate the chosen method in-house to ensure it meets the specific performance criteria of the intended application.

References

Optimizing LC Gradient Elution for the Separation of Pranoprofen and Its Related Substances

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the development and optimization of a reversed-phase high-performance liquid chromatography (RP-HPLC) gradient method for the separation of Pranoprofen and its potential process-related impurities or degradation products. The methodologies outlined are based on established practices for the analysis of non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction

Pranoprofen, a non-steroidal anti-inflammatory drug, is chemically known as 2-(5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid.[1] Like other drugs in its class, ensuring its purity and monitoring for any related substances is critical for safety and efficacy. A well-optimized Liquid Chromatography (LC) gradient method is essential for achieving the necessary resolution to separate the active pharmaceutical ingredient (API) from any potential impurities within a reasonable analysis time. This application note describes a systematic approach to developing such a method.

Experimental Apparatus and Conditions

A summary of typical starting conditions for Pranoprofen separation, based on methods for similar NSAIDs, is presented below.

| Parameter | Recommended Starting Conditions |

| HPLC System | Quaternary or Binary HPLC/UPLC System with UV Detector |

| Column | C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Acetic Acid in Water or 20mM Phosphate Buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30°C |

| Detection Wavelength | 270 nm |

| Injection Volume | 10 µL |

| Sample Diluent | Mobile Phase A / Mobile Phase B mixture (e.g., 50:50 v/v) |

Method Development and Optimization Protocol

The development of a robust gradient HPLC method involves a systematic evaluation of various chromatographic parameters. The following protocol outlines a logical workflow for optimizing the separation of Pranoprofen.

Initial Scouting Gradient

The initial step is to run a broad scouting gradient to determine the approximate elution conditions for Pranoprofen and any observable impurities.

Protocol:

-

Prepare a standard solution of Pranoprofen and, if available, known impurities in the sample diluent.

-

Set up the HPLC system with the recommended starting conditions.

-

Execute a linear gradient from a low to a high percentage of the organic modifier (Mobile Phase B). A typical scouting gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Analyze the resulting chromatogram to determine the retention time of the main peak (Pranoprofen) and the presence of any other peaks.

Gradient Time and Slope Optimization

Based on the scouting run, the gradient time and slope can be adjusted to improve the resolution between the main peak and any closely eluting impurities.

Protocol:

-

If peaks are crowded at the beginning of the chromatogram, consider a shallower initial gradient.

-

If the main peak elutes very late, the initial percentage of the organic modifier can be increased, or the gradient slope can be made steeper.

-

To improve the separation of closely eluting peaks, a shallower gradient (a smaller %B change per unit of time) should be employed in the region of the chromatogram where these peaks elute. Segmented gradients can be particularly effective.[2]

Mobile Phase and pH Optimization

The choice of organic solvent and the pH of the aqueous phase can significantly impact selectivity.

Protocol:

-

Organic Modifier: If resolution is still not optimal with acetonitrile, repeat the optimized gradient using methanol as Mobile Phase B. The change in solvent can alter the elution order and improve separation.

-

pH of Mobile Phase A: The pH of the aqueous mobile phase affects the ionization state of acidic analytes like Pranoprofen.

-

Prepare Mobile Phase A at different pH values (e.g., 2.5, 3.0, 3.5) using a suitable buffer like phosphate or acetate.

-

Repeat the analysis at each pH and observe the changes in retention time and peak shape. For acidic compounds, a lower pH generally leads to better retention and peak shape on a C18 column.

-

Typical Method Validation Parameters

Once an optimized method is developed, it should be validated according to ICH guidelines. Key validation parameters include:

| Parameter | Acceptance Criteria |

| Specificity | The method should be able to resolve the Pranoprofen peak from any impurities, degradants, and placebo components. |

| Linearity | A correlation coefficient (r²) of ≥ 0.999 over the desired concentration range. |

| Accuracy | Recovery of spiked samples should be within 98-102%. |

| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) should be ≤ 2%. |

| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-noise ratios of approximately 3:1 for LOD and 10:1 for LOQ. |

| Robustness | The method should remain unaffected by small, deliberate variations in parameters like flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). |

Visualizing the Workflow

The following diagrams illustrate the logical workflow for LC gradient optimization.

Caption: A workflow for LC gradient method development.

Conclusion

The protocol described provides a systematic and efficient approach to developing a robust RP-HPLC gradient method for the separation of Pranoprofen and its related substances. By carefully optimizing the gradient profile, mobile phase composition, and other chromatographic parameters, a selective, accurate, and precise method can be established for routine quality control and stability testing.

References

Application Note: Quantification of Pranoprofen in Tissue Homogenates using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of pranoprofen, a non-steroidal anti-inflammatory drug (NSAID), in tissue homogenates. The methodology outlines procedures for tissue sample preparation, homogenization, protein precipitation-based extraction, and subsequent analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals requiring accurate and precise measurement of pranoprofen concentrations in various tissue matrices for pharmacokinetic, pharmacodynamic, and toxicology studies.

Introduction

Pranoprofen is a propionic acid derivative and a potent NSAID used in the management of inflammation and pain, particularly in ophthalmology.[1] Accurate quantification of pranoprofen in target tissues is crucial for understanding its local therapeutic effects and potential side effects. This protocol describes a robust and sensitive LC-MS/MS method for the determination of pranoprofen in tissue homogenates. The method involves homogenization of the tissue, followed by a simple and efficient protein precipitation step for sample clean-up prior to instrumental analysis.

Signaling Pathway of Pranoprofen

Pranoprofen, like other NSAIDs, exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2).[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By blocking this pathway, pranoprofen reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.

Caption: Pranoprofen's mechanism of action.

Experimental Workflow

The overall experimental workflow for the quantification of pranoprofen in tissue homogenates is depicted below. It involves tissue collection and homogenization, followed by protein precipitation for pranoprofen extraction. The resulting supernatant is then analyzed by LC-MS/MS.

References

Application Note & Protocol: Pranoprofen Bioequivalence Study Using Pranoprofen-13C-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive protocol for conducting a bioequivalence (BE) study of a generic Pranoprofen formulation against a reference listed drug (RLD). Pranoprofen is a non-steroidal anti-inflammatory drug (NSAID) used for its analgesic and anti-inflammatory properties. To ensure the therapeutic equivalence of a generic product, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require bioequivalence studies.[1][2]